Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and rings, including a tert-butyl group, an imidazole ring, a pyrazole ring, and a pyrrolopyridine ring . Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms . It can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The imidazole ring, for example, is known to participate in a variety of reactions due to its amphoteric nature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound you mentioned would depend on the other functional groups and rings present in the molecule.Scientific Research Applications
Aurora Kinase Inhibitor: This compound may inhibit Aurora A and could be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Regioselectivity in Synthesis: Studies have shown the importance of reaction media in synthesizing certain tert-butyl pyrazoles, which are crucial for chemical reactions and product formation (M. Martins et al., 2012).
Ligands for Metal Extraction: Imidazole and methyl-pyrazole based pyridine ligands, related to the compound , have been synthesized for the extraction of nickel(II) and copper(II), demonstrating applications in metal extraction and purification processes (B. Pearce et al., 2019).
Hydrogen-Bonding Patterns: Research on hydrogen-bonding patterns in similar tert-butyl pyrazoles has provided insights into molecular interactions, which are fundamental to understanding chemical and biological processes (Gerson López et al., 2010).
Ambient-Temperature Synthesis: Studies have focused on synthesizing similar compounds at ambient temperatures, highlighting the efficiency and environmental benefits of such methods (Diana Becerra et al., 2021).
Intermediate Role in Synthesis: The compound has been used as an intermediate in the synthesis of target molecules, particularly in pharmaceutical and biotechnological applications (Qi Zhang et al., 2022).
Glycine Transporter Inhibitor: Related compounds have been identified as potent and orally available inhibitors of glycine transporters, showing potential in neurological and psychiatric disorder treatments (Shuji Yamamoto et al., 2016).
Future Directions
properties
IUPAC Name |
tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKNUXDLZJPPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.